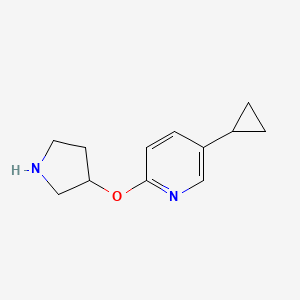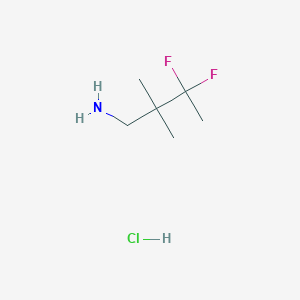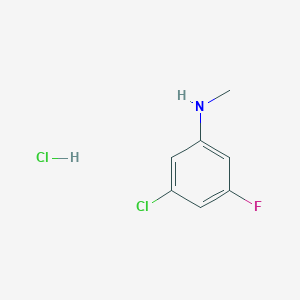![molecular formula C10H8ClF3N4O2 B1435963 3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 1823194-69-9](/img/structure/B1435963.png)
3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
Descripción general
Descripción
The compound “3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine” has a CAS Number of 1781254-33-8 and a linear formula of C10H9ClF3N5O2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular weight of this compound is 308.64 g/mol. The InChI key is YOZPDYLVJCVAPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point range of 162 - 164 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Agrochemical Industry
Trifluoromethylpyridine (TFMP) derivatives are predominantly used in the agrochemical industry for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds . They are involved in the synthesis of pesticides where more than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group .
Pharmaceuticals
In the pharmaceutical sector , several TFMP derivatives have been approved for market use. These compounds are part of the active ingredients in both human and veterinary medicine. The trifluoromethyl group’s influence on biological activity and physical properties makes these derivatives valuable in drug development .
Chemical Synthesis Intermediates
TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) are in high demand as chemical intermediates for synthesizing various crop-protection products. The production of these intermediates is crucial for developing new agrochemicals .
Vapor-Phase Reactions
The TFMP moiety is also significant in vapor-phase reactions used in the synthesis of complex organic compounds. These reactions are essential for creating intermediates that lead to the final active ingredients in both agrochemicals and pharmaceuticals .
Spectroscopic Analysis
TFMP derivatives are subjects of spectroscopic analysis to understand their vibrational and electronic properties. Such studies are crucial for identifying the functional groups and predicting the reactivity of these compounds .
Biological Studies
The biological activities of TFMP derivatives, such as their inhibitory or agonistic effects on certain enzymes or receptors, are extensively studied. For example, some derivatives show powerful inhibitory activity on GlyT1, which is significant in neurological research .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4O2/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(17)5-18(19)20/h3-5,15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWXLSLLIGNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)
![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)


![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)
![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)

![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

